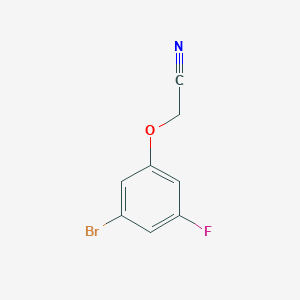
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine: is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring Pyrimidines are aromatic heterocyclic compounds with nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination and chlorination of 2-chloromethyl-pyrimidine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of halogenated pyrimidines with biological macromolecules, such as DNA and proteins.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure can enhance the biological activity and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their chemical and biological properties. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
Uniqueness: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and interactions with other molecules. The chloromethyl group at position 2 provides additional sites for chemical modification, making it a versatile intermediate for various synthetic applications.
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-(chloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLBEOTQQUOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941363.png)



![2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941394.png)
![2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941400.png)
![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941404.png)
![2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941411.png)






